![molecular formula C13H13ClN2 B3007493 1-N-[(4-氯苯基)甲基]苯-1,2-二胺 CAS No. 5729-18-0](/img/structure/B3007493.png)

1-N-[(4-氯苯基)甲基]苯-1,2-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

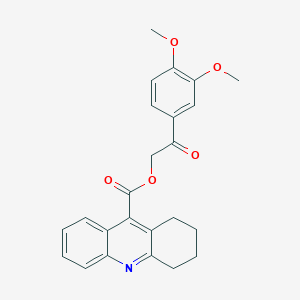

“1-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine” is a chemical compound with the molecular formula C13H13ClN2. It has a molecular weight of 232.71 . This compound is used for research purposes .

Synthesis Analysis

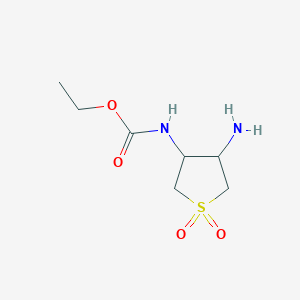

The synthesis of this compound involves multi-step reactions. One method involves the use of pyridine and diethyl ether . Another method involves a two-step process with chloroformic acid ethyl ester and triethylamine in dichloromethane at 0°C for 0.5 hours, followed by acetic acid under reflux for 4 hours . A third method involves the use of potassium carbonate and copper (I) bromide in dimethyl sulfoxide at 120°C under 760.051 Torr for 14 hours .

Molecular Structure Analysis

The molecular structure of “1-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine” can be analyzed using various spectroscopic techniques such as NMR, HPLC, LC-MS, and UPLC .

Chemical Reactions Analysis

The chemical reactions involving “1-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine” are complex and can involve multiple steps. For example, it can react with chloroformic acid ethyl ester and triethylamine in dichloromethane at 0°C for 0.5 hours .

科学研究应用

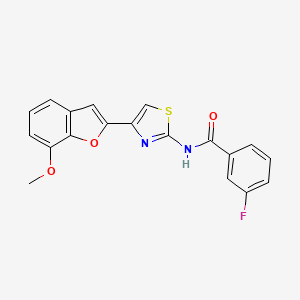

Synthesis of Clofazimine Analogs

This compound is used as a reagent in the synthesis of clofazimine analogs . Clofazimine is a drug used in the treatment of leprosy, and these analogs have potential applications as antileishmanials and antiplasmodials .

Preparation of Monoaminophenazine Dyes

“N-(CHLOROBENZYL)-O-PHENYLDIAMINE” has been used in the preparation of monoaminophenazine dyes . These dyes have various applications in textiles, printing inks, and plastics.

Mitsunobu Reaction

The compound can potentially be used in the Mitsunobu reaction , a popular method in synthetic chemistry for the inversion of stereochemistry of secondary alcohols and for the conversion of primary and secondary alcohols into esters, ethers, and a variety of other compounds .

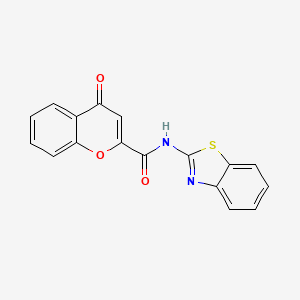

Synthesis of Benzimidazole

The compound can react with formic acids to produce benzimidazole . Benzimidazole and its derivatives have a wide range of applications in medicinal chemistry, including antiviral, anticancer, and antifungal activities .

Synthesis of 2-Substituted Benzimidazoles

Other carboxylic acids can react with the compound to give 2-substituted benzimidazoles . These compounds have shown a wide range of biological activities, including antiviral, antifungal, and anticancer properties .

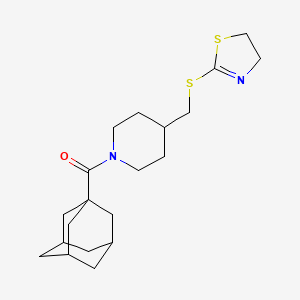

Synthesis of 2-Mercaptobenzimidazole

The compound can condense with potassium ethylxanthate to give 2-mercaptobenzimidazole . This compound is used as a corrosion inhibitor, an antioxidant, and a rubber accelerator .

安全和危害

Handling “1-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine” requires precautions. It is advised to keep the compound away from heat, sparks, open flames, hot surfaces, and to not smoke while handling it. It should not be sprayed on an open flame or other ignition source. It should be kept/stored away from clothing/combustible materials .

作用机制

Target of Action

It is known to be a reagent in the synthesis of clofazimine analogs, which are used as antileishmanials and antiplasmodials .

Mode of Action

It is known that aromatic diamines like this compound can undergo reactions with ketones and aldehydes to give rise to various valuable products .

Biochemical Pathways

The compound is involved in the synthesis of benzimidazoles, a class of heterocyclic aromatic organic compounds . This synthesis involves an acceptorless dehydrogenative coupling of aromatic diamine with primary alcohols . The resulting benzimidazoles have various applications, including the production of certain herbicides .

Result of Action

It is known to be a reagent in the synthesis of clofazimine analogs, which have antileishmanial and antiplasmodial activities . This suggests that the compound may indirectly contribute to the inhibition of these pathogens.

属性

IUPAC Name |

2-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2/c14-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)15/h1-8,16H,9,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXXSABNSYGLLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B3007413.png)

![5,5-Dimethyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1'-cyclohexane] hydrochloride](/img/structure/B3007415.png)

![N-[2-[4-Cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B3007421.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B3007429.png)

![(Z)-2-Cyano-3-(furan-2-yl)-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B3007431.png)

![3-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3007432.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B3007433.png)